(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone
Overview
Description
(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone is a fluorinated aromatic ketone compound It features a pyridine ring substituted with two 4-fluorophenyl groups
Mechanism of Action
Target of Action
The primary target of the compound (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses .
Mode of Action
It is believed to interact with its target, leukotriene a-4 hydrolase, potentially altering its function
Biochemical Pathways
Given its target, it may impact the leukotriene synthesis pathway
Result of Action
Given its target, it may modulate inflammatory responses by altering leukotriene synthesis . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone typically involves the reaction of 4-fluorobenzaldehyde with 4-fluorobenzyl cyanide in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential as a pharmaceutical intermediate. Its fluorinated aromatic structure is of interest for developing drugs with improved metabolic stability and bioavailability .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aromatic ketones and pyridine derivatives, such as:
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-Acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole
Uniqueness
What sets (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone apart is its dual fluorinated phenyl groups attached to a pyridine ring. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .
Properties
IUPAC Name |
(4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2NO/c19-15-6-1-12(2-7-15)17-10-5-14(11-21-17)18(22)13-3-8-16(20)9-4-13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMVNSGICPMMDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326842 | |
Record name | (4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679156 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866135-75-3 | |
Record name | (4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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